3,5-Bis(trifluoromethyl)toluene

Vue d'ensemble

Description

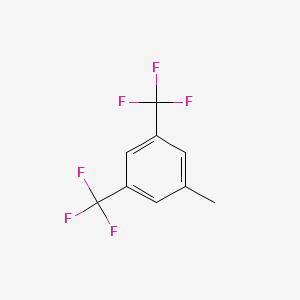

3,5-Bis(trifluoromethyl)toluene is an organic compound with the molecular formula C9H6F6. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 5 positions, along with a methyl group at the 1 position. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Bis(trifluoromethyl)toluene can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as follows:

PhX+CF3I→PhCF3(where X = I, Br)

Industrial Production Methods: On an industrial scale, this compound is typically produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is favored for its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Bis(trifluoromethyl)toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.

Reduction: 3,5-Dimethylbenzene.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

3,5-Bis(trifluoromethyl)toluene serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the development of:

- Substance P (Neurokinin-1) Receptor Antagonists : These compounds have therapeutic potential in treating inflammatory diseases and psychiatric disorders. The fluorinated structure enhances binding affinity and selectivity towards biological targets .

Materials Science

In materials science, this compound is used to develop specialty polymers and coatings that require enhanced chemical resistance and thermal stability. Its unique properties make it suitable for applications in:

- Fluorinated Polymers : These materials exhibit superior resistance to solvents and high temperatures, making them ideal for harsh environments.

- Coatings : The compound can be incorporated into coatings that require low surface energy and high durability.

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of a series of neurokinin-1 receptor antagonists using this compound as a key intermediate. The resulting compounds demonstrated significant anti-inflammatory effects in preclinical models, indicating their potential for treating chronic pain conditions .

Case Study 2: Material Properties

Research into fluorinated polymers incorporating this compound revealed enhancements in thermal stability and chemical resistance compared to traditional polymers. These materials were tested under extreme conditions, showing minimal degradation over time .

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)toluene is primarily related to its trifluoromethyl groups. These groups can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic and nucleophilic agents. The compound can interact with various molecular targets and pathways, depending on the specific application. For instance, in pharmaceuticals, the trifluoromethyl groups can enhance the binding affinity of drugs to their targets, thereby increasing their potency .

Comparaison Avec Des Composés Similaires

- 1,3-Bis(trifluoromethyl)benzene

- 1,4-Bis(trifluoromethyl)benzene

- 1,3,5-Tris(trifluoromethyl)benzene

- α,α,α-Trifluorotoluene

Comparison: 3,5-Bis(trifluoromethyl)toluene is unique due to the specific positioning of its trifluoromethyl groups, which imparts distinct electronic and steric effects compared to its analogs. This unique structure can lead to different reactivity patterns and applications. For example, while 1,3,5-Tris(trifluoromethyl)benzene has three trifluoromethyl groups, the positioning in this compound allows for more selective reactions and interactions .

Activité Biologique

3,5-Bis(trifluoromethyl)toluene is a compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring of toluene. This unique structure imparts distinct biological activities that have garnered attention in medicinal chemistry and pharmacology. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, often leading to improved pharmacokinetic and pharmacodynamic properties.

The chemical formula for this compound is . The presence of trifluoromethyl groups significantly alters the electronic properties of the molecule, making it a subject of interest in drug design.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 2 µg/mL, indicating strong antibacterial activity .

Anti-Cancer Activity

The anti-cancer potential of trifluoromethyl-substituted compounds has been extensively studied. For example, aryl-urea derivatives with trifluoromethyl substitutions have shown promising results against several human cancer cell lines. In one study, compounds derived from this compound exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin, demonstrating their potential as anticancer agents . The mechanism of action often involves the down-regulation of key oncogenes such as EGFR and KRAS in treated cells .

Structure-Activity Relationship (SAR)

The introduction of trifluoromethyl groups into organic molecules is known to enhance their biological activity due to increased lipophilicity and electron-withdrawing effects. This structural modification can lead to stronger interactions with biological targets. In a comparative study, it was found that the presence of multiple trifluoromethyl groups significantly improved the activity of phenyl-substituted derivatives against various pathogens .

Case Studies

- Antibacterial Efficacy : A study evaluated several aryl-urea derivatives containing trifluoromethyl groups. Compounds with two trifluoromethyl groups exhibited superior antibacterial activity compared to their mono-substituted counterparts, with MIC values indicating effective inhibition of bacterial growth .

- Anticancer Potential : In vitro tests on human cancer cell lines revealed that certain derivatives of this compound had IC50 values significantly lower than those of known chemotherapeutics. For instance, one compound showed an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) |

|---|---|---|---|

| Compound A | Antibacterial | MRSA | 2 |

| Compound B | Anticancer | PACA2 | 22.4 |

| Compound C | Anticancer | HCT116 | 17.8 |

Table 2: Structure-Activity Relationship Observations

| Substitution Pattern | Observed Activity |

|---|---|

| Mono-trifluoromethyl | Moderate activity |

| Di-trifluoromethyl | High activity |

| No trifluoromethyl | Low or no activity |

Propriétés

IUPAC Name |

1-methyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUXTQDCAZNJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226394 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-61-2 | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Ditrifluoromethylbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.